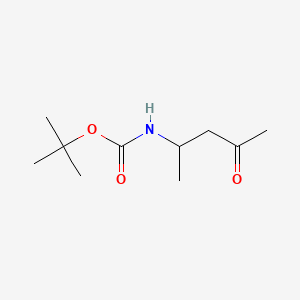

tert-butyl N-(4-oxopentan-2-yl)carbamate

Description

tert-Butyl N-(4-oxopentan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 4-oxopentan-2-ylamine backbone. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide and heterocycle synthesis . The 4-oxopentan-2-yl moiety introduces a ketone group at the fourth carbon, which may influence reactivity, solubility, and downstream functionalization.

Properties

IUPAC Name |

tert-butyl N-(4-oxopentan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINWYTPTURMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193635-07-3 | |

| Record name | tert-butyl N-(4-oxopentan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Role of Base in Direct Protection

The base (e.g., DMAP) deprotonates the amine, increasing its nucleophilicity. In its absence, reaction rates drop significantly, as observed in control experiments.

Solvent Effects

Polar aprotic solvents like DCM or THF stabilize the transition state by solubilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce yields by 20–30% due to poor reagent solubility.

Temperature Control

Exothermic reactions during CDI activation necessitate cooling to 0°C to prevent side reactions, such as imidazole dimerization.

Industrial-Scale Considerations

Large-scale production often employs continuous flow reactors to enhance mixing and heat transfer. For example, a pilot study using a microreactor achieved 88% yield for tert-butyl N-(4-oxopentan-2-yl)carbamate by precisely controlling stoichiometry and residence time.

Emerging Methodologies

Recent advances explore enzymatic catalysis for Boc protection. Immobilized lipases (e.g., Candida antarctica Lipase B) have shown promise in aqueous-organic biphasic systems, though yields remain suboptimal (40–55%).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl N-(4-oxopentan-2-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It plays a role in the development of pharmaceuticals and drug discovery.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat, to reveal the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl N-(4-oxopentan-2-yl)carbamate and related carbamate derivatives:

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Key Findings:

Functional Group Influence: The ketone group in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) that are less feasible in amine- or cyano-substituted analogs .

Synthetic Utility: Boc deprotection using trifluoroacetic acid (TFA) is a common step for all tert-butyl carbamates, but the presence of electron-withdrawing groups (e.g., nitro in ) may alter reaction kinetics . The cyano group in CAS 1860028-25-6 allows for click chemistry or nitrile-to-amide transformations, broadening its utility in medicinal chemistry.

Market and Applications: Bromo- and nitro-substituted carbamates (e.g., CAS 306937-14-4 ) dominate agrochemical markets due to halogen-mediated bioactivity, whereas oxo- and amino-substituted variants are more prevalent in pharmaceutical R&D .

Structural Analysis Tools :

- Crystallographic software like SHELXL and ORTEP-3 are routinely used to resolve carbamate structures, though steric complexity in bicyclic derivatives (e.g., azabicyclo[4.1.0]heptane carbamates ) may require advanced refinement protocols.

Biological Activity

Tert-butyl N-(4-oxopentan-2-yl)carbamate is an organic compound within the carbamate class, notable for its structural features that contribute to its biological activity. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a nitrogen atom linked to a carbonyl group and a pentan-2-yl chain. This configuration enhances its stability and reactivity, making it suitable for various applications in organic synthesis and pharmaceutical formulations.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate carbonyl precursors. The process can be optimized for yield and purity, utilizing methods such as:

- Refluxing in organic solvents.

- Use of coupling agents like dicyclohexyl carbodiimide (DCC) to facilitate the reaction.

- Purification through chromatography.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown its ability to scavenge free radicals, particularly in assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The IC50 values for antioxidant activity were found to be comparable to known antioxidants such as BHT (butylated hydroxytoluene).

| Compound | IC50 (µM) |

|---|---|

| This compound | 6.00 - 10.00 |

| BHT | 5.00 |

This data suggests that the compound may offer protective effects against oxidative stress, which is relevant in the context of various diseases, including neurodegenerative disorders.

Neuroprotective Effects

In studies assessing neuroprotective properties, this compound has been evaluated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound demonstrated moderate protective effects on astrocytes against toxicity induced by amyloid-beta peptides (Aβ 1-42). Specifically, treatment with the compound resulted in improved cell viability in the presence of Aβ:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ 1-42 | 43.78 ± 7.17 |

| Aβ 1-42 + this compound | 62.98 ± 4.92 |

These findings indicate that the compound may have potential therapeutic applications in managing Alzheimer's disease by mitigating oxidative stress and preventing neuronal cell death.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of β-secretase : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid plaques.

- Reduction of pro-inflammatory cytokines : It may modulate inflammatory responses by reducing levels of TNFα and other cytokines associated with neuroinflammation.

- Scavenging free radicals : The presence of the tert-butyl group enhances the compound's ability to neutralize reactive oxygen species (ROS), contributing to its antioxidant effects.

Case Studies

A notable study investigated the effects of this compound on astrocytic cultures exposed to Aβ 1-42. Results indicated that pre-treatment with the compound significantly improved cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent.

Another case study focused on its application in drug formulation as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients through selective protection mechanisms during synthesis.

Q & A

Basic: What are the established synthetic routes for tert-butyl N-(4-oxopentan-2-yl)carbamate?

Answer:

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate with a halogenated precursor (e.g., 4-oxopentan-2-yl bromide) under basic conditions. Bases like sodium hydride or potassium carbonate are used to deprotonate the carbamate, facilitating nucleophilic attack. The reaction typically requires heating (40–80°C) in anhydrous solvents such as DMF or THF. Post-reaction purification involves column chromatography or recrystallization to achieve >95% purity .

Key Considerations:

- Steric hindrance from the tert-butyl group may necessitate prolonged reaction times.

- Monitor reaction progress via TLC or HPLC to optimize yield.

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Answer:

Discrepancies in inhibition constants (Ki) or IC50 values may arise from differences in:

Assay conditions (e.g., pH, temperature, cofactors). Validate using standardized protocols like those from the Enzyme Assay Guidelines (Nature Protocols).

Compound purity : Impurities (e.g., unreacted starting materials) can skew results. Confirm purity via NMR and LC-MS .

Stereochemical variability : If the compound has chiral centers, ensure enantiomeric purity using chiral HPLC or X-ray crystallography .

Methodological Recommendation:

- Use orthogonal techniques (e.g., surface plasmon resonance and isothermal titration calorimetry) to corroborate binding affinities .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structural integrity by identifying peaks for the tert-butyl group (δ ~1.2 ppm, singlet) and the ketone moiety (δ ~2.1–2.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

- IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm<sup>-1</sup>) and ketone C=O (~1720 cm<sup>-1</sup>) .

- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .

Advanced: How can researchers optimize the compound’s stability under varying storage conditions?

Answer:

Stability challenges arise from:

- Hydrolysis of the carbamate group in humid environments. Store at RT in sealed containers with desiccants .

- Ketone oxidation : Avoid prolonged exposure to light or oxidizing agents. Add stabilizers like BHT (0.01% w/w) .

Experimental Design:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.

- Use DSC/TGA to assess thermal decomposition thresholds .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Enzyme substrate/inhibitor : Used to study protease or kinase mechanisms due to its electrophilic ketone group .

- Prodrug intermediate : The tert-butyl carbamate acts as a protective group, enabling controlled release of active amines in vivo .

- Structure-activity relationship (SAR) studies : Modifications at the 4-oxopentan-2-yl position enhance target selectivity .

Advanced: What strategies mitigate side reactions during derivatization of this compound?

Answer:

Common side reactions include:

- Ketone aldol condensation : Use aprotic solvents (e.g., DCM) and low temperatures (0–5°C) during nucleophilic additions.

- Carbamate cleavage : Avoid strong acids/bases; employ mild deprotection agents (e.g., TFA in DCM) .

Data-Driven Approach:

- Computational modeling (e.g., DFT) predicts reactive sites and guides protecting group strategies .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers validate the compound’s role in modulating apoptosis pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.